3-Furanmethanol, 5-benzyl-, diisopropylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furanmethanol, 5-benzyl-, diisopropylcarbamate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a benzyl group, and a diisopropylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Furanmethanol, 5-benzyl-, diisopropylcarbamate typically involves the following steps:
Formation of 3-Furanmethanol: This can be achieved through the hydrogenation of furfural, which is derived from agricultural by-products like corncobs or sugar cane bagasse.
Carbamate Formation: The final step involves the reaction of the benzylated furanmethanol with diisopropylcarbamoyl chloride under basic conditions to form the diisopropylcarbamate derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-Furanmethanol, 5-benzyl-, diisopropylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-Furanmethanol, 5-benzyl-, diisopropylcarbamate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-Furanmethanol: A simpler derivative without the benzyl and diisopropylcarbamate groups.
Furfuryl Alcohol: Another furan derivative with a hydroxymethyl group.
Benzyl Alcohol: Contains a benzyl group but lacks the furan ring and carbamate moiety.
Uniqueness: 3-Furanmethanol, 5-benzyl-, diisopropylcarbamate is unique due to the combination of its furan ring, benzyl group, and diisopropylcarbamate moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications compared to its simpler counterparts.
Properties
CAS No. |
18877-91-3 |
---|---|
Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(5-benzylfuran-3-yl)methyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C19H25NO3/c1-14(2)20(15(3)4)19(21)23-13-17-11-18(22-12-17)10-16-8-6-5-7-9-16/h5-9,11-12,14-15H,10,13H2,1-4H3 |
InChI Key |
ZYYMTCLWBZQTJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)OCC1=COC(=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.